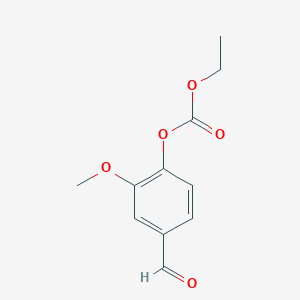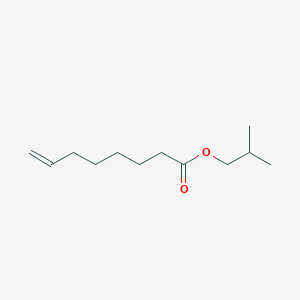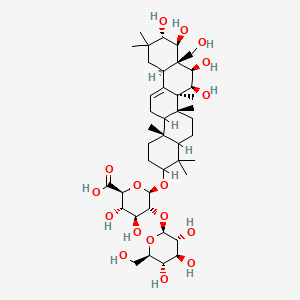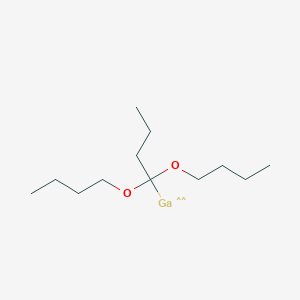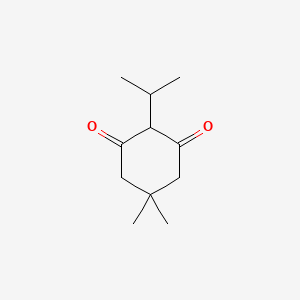
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and substituents at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the alkylation of 1,3-cyclohexanedione. One common method is the treatment of the sodium salt of the enolate with alkyl halides such as methyl iodide . The reaction is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of tyrosine in plants . This inhibition disrupts the production of essential molecules, leading to the compound’s herbicidal effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the alkyl substituents.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Allylaminomethylene-5,5-dimethyl-1,3-cyclohexanedione: A derivative with an allyl group, used in various chemical reactions.
Uniqueness: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes makes it valuable in both agricultural and pharmaceutical research.
Eigenschaften
CAS-Nummer |
104178-34-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5,5-dimethyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
YHLCIIZTKWHRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)CC(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


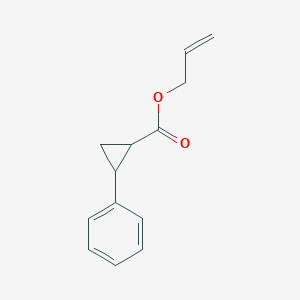
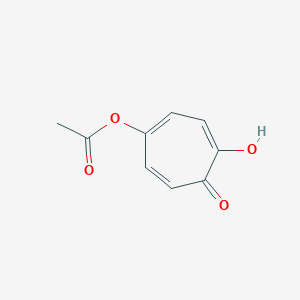
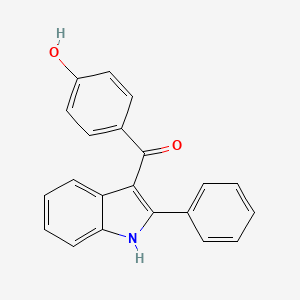
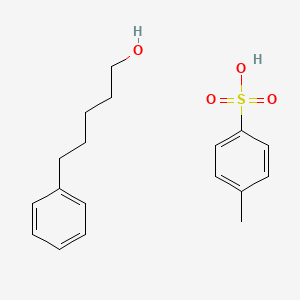
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
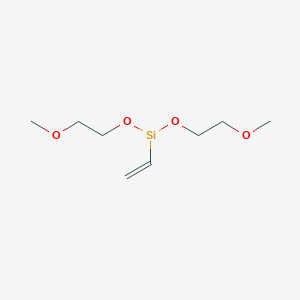
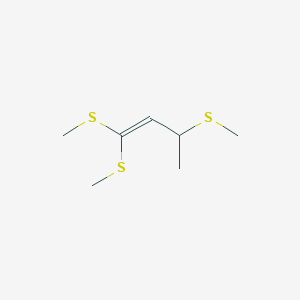
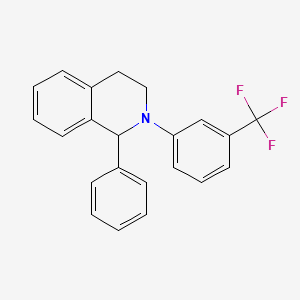
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
